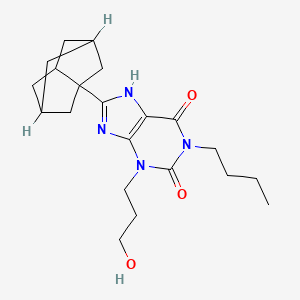
PSB 36
描述
PSB 36 是一种强效且选择性的腺苷 A1 受体拮抗剂。 它以其高结合亲和力和选择性而闻名,使其成为科学研究中的一种宝贵工具,特别是在研究腺苷受体及其在各种生理过程中的作用方面 .
准备方法
合成路线和反应条件
PSB 36 的合成涉及多个步骤,从制备黄嘌呤核心结构开始。关键步骤包括:
黄嘌呤核心的形成: 这通常通过将合适的胺与黄嘌呤前体缩合来实现。
丁基的引入: 此步骤涉及在碱性条件下用丁基卤化物烷基化黄嘌呤核心。
羟丙基的添加: 这是通过亲核取代反应实现的,其中羟丙基卤化物与黄嘌呤核心反应。
降金刚烷基的掺入:
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器进行关键步骤,以确保高产率和纯度。 反应条件经过精心控制,以最大限度地减少副反应并最大化每个步骤的效率 .
化学反应分析
反应类型
PSB 36 经历了几种类型的化学反应,包括:
氧化: this compound 在强氧化条件下可以被氧化,导致形成各种氧化衍生物。
还原: this compound 的还原可以使用像氢化锂铝这样的还原剂来实现,导致形成还原衍生物。
常用试剂和条件
氧化: 强氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化锂铝或硼氢化钠。
形成的主要产物
科学研究应用
PSB 36 具有广泛的科学研究应用,包括:
化学: 用作研究腺苷受体结合和活性的工具。
生物学: 有助于了解腺苷受体在各种生物过程中的作用,包括神经传递和免疫反应。
医学: 正在研究其在疼痛、炎症和心血管疾病等疾病中的潜在治疗应用。
工业: 用于开发针对腺苷受体的新药
作用机制
PSB 36 通过选择性结合腺苷 A1 受体来发挥其作用,阻断腺苷的作用。这种抑制调节各种生理过程,包括神经传递、心血管功能和免疫反应。 所涉及的分子靶点和通路包括抑制腺苷环化酶活性,导致环腺苷单磷酸水平降低,并随后产生下游效应 .
相似化合物的比较
类似化合物
DPCPX: 另一种选择性的腺苷 A1 受体拮抗剂,但与 PSB 36 相比,选择性较低。
ZM 241385: 一种选择性的腺苷 A2A 受体拮抗剂,用于在涉及腺苷受体亚型的研究中进行比较
This compound 的独特性
This compound 的独特性在于它对腺苷 A1 受体的选择性和效力很高。这使其成为研究该受体在各种生理和病理过程中的特定作用的宝贵工具。 与其他拮抗剂(如 DPCPX)相比,其更高的选择性突出了其在研究中的重要性 .
生物活性
PSB 36, chemically known as 1-Butyl-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-3,7-dihydro-3-(3-hydroxypropyl)-1H-purine-2,6-dione, is a potent and selective antagonist of the A1 adenosine receptor (A1AR). It has garnered attention in pharmacological research due to its significant biological activity, particularly in cardiovascular and cancer-related studies.
Biological Activity
This compound exhibits a remarkable selectivity profile for various adenosine receptors, with binding affinities measured in nanomolar concentrations. The following table summarizes its binding affinities for different receptors:
| Receptor | Binding Affinity (nM) |
|---|---|
| rA1 | 0.12 |
| hA2B | 187 |
| rA2A | 552 |
| rA3 | 2300 |
| hA3 | 6500 |
The selectivity of this compound over other adenosine receptors is notable when compared to DPCPX, another A1AR antagonist, making it a valuable tool for studying adenosine receptor functions and their therapeutic potentials .
Cardiovascular Effects
Research has demonstrated that this compound can effectively reduce atrial fibrillation in isolated rat heart preparations. This effect highlights its potential utility in managing cardiac arrhythmias by modulating the adenosine signaling pathway .
Cancer Research
In a pivotal study on ovarian cancer, this compound was found to sensitize cisplatin-resistant A2780 cancer cells to cisplatin treatment. The study showed that this compound increased the uptake of cisplatin in these resistant cells, enhancing their susceptibility to chemotherapy. The following findings were reported:
- Synergistic Effect : When combined with cisplatin, this compound improved the cytotoxicity against resistant cell lines.
- Mechanism : The sensitization effect was linked to alterations in cell cycle dynamics and apoptosis pathways, suggesting that this compound may counteract the resistance mechanisms typically employed by cancer cells .
Molecular Modeling Studies
Molecular modeling studies have provided insights into the interaction between this compound and adenosine receptors. These studies revealed that specific structural features of this compound contribute to its high affinity and selectivity for the A1 receptor compared to other receptors .
属性
IUPAC Name |
1-butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIXJYFYPFMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470675 | |
| Record name | PSB 36 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524944-72-7 | |
| Record name | PSB 36 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















